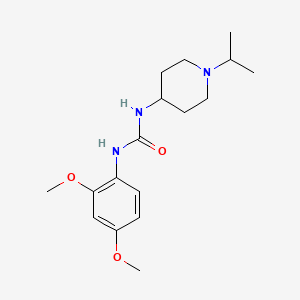
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as DIPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea acts as a sigma-1 receptor agonist, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and neuronal survival. The activation of sigma-1 receptors by N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been shown to modulate the release of neurotransmitters, reduce oxidative stress, and promote cell survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been reported to have several biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea can reduce the production of reactive oxygen species, inhibit the proliferation of cancer cells, and enhance the survival of neurons. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea can alleviate neuropathic pain and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively activate sigma-1 receptors. However, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea. One potential direction is to investigate the therapeutic potential of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea in various disease models, including cancer and Alzheimer's disease. Another direction is to explore the role of sigma-1 receptors in other biological processes, such as inflammation and immune function. Additionally, the development of novel N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea analogs with improved pharmacological properties could lead to the discovery of new drug candidates for various diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is a chemical compound that has shown significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the reaction between 2,4-dimethoxyaniline and N-(1-isopropyl-4-piperidinyl)isocyanate in the presence of a base catalyst. The resulting compound is then purified using column chromatography. This method has been reported to have a high yield and purity of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been investigated as a potential drug candidate for the treatment of neuropathic pain, cancer, and Alzheimer's disease. In addition, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been used as a tool compound to study the role of sigma-1 receptors in various biological processes.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12(2)20-9-7-13(8-10-20)18-17(21)19-15-6-5-14(22-3)11-16(15)23-4/h5-6,11-13H,7-10H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQHCXQGGQORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)



![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)

![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)